molecular formula C14H14FNO3 B605638 ASP7663 CAS No. 1190217-35-6

ASP7663

Katalognummer: B605638
CAS-Nummer: 1190217-35-6
Molekulargewicht: 263.26 g/mol
InChI-Schlüssel: RCVZUIGCNAAMIC-UXBLZVDNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

ASP7663 is a chemical compound known for its role as a selective activator of the transient receptor potential ankyrin 1 (TRPA1) channel. This compound has been studied for its potential therapeutic effects, particularly in the context of gastrointestinal motility and pain management .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ASP7663 involves the formation of (2E)-2-[7-Fluoro-1,2-dihydro-1-(2-methylpropyl)-2-oxo-3H-indol-3-ylidene]acetic acid. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the indole ring and subsequent functionalization .

Industrial Production Methods: Industrial production of this compound would likely involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process would also involve rigorous purification steps to achieve the desired purity levels .

Analyse Chemischer Reaktionen

TRPA1 Activation and Calcium Influx

ASP7663 selectively activates transient receptor potential ankyrin 1 (TRPA1) channels, inducing calcium influx in transfected HEK293 cells. Its potency is consistent across species, with pEC<sub>50</sub> values of:

  • Human TRPA1 : 0.51 µM
  • Rat TRPA1 : 0.54 µM
  • Mouse TRPA1 : 0.50 µM

Mechanistic Insight :

  • This compound triggers a slower, more sustained calcium influx compared to allyl isothiocyanate (AITC), a common TRPA1 agonist .
  • At 316 µM, this compound produces prolonged calcium signaling (>120 seconds), contrasting with AITC’s transient response .

Antagonist Inhibition Profiles

TRPA1 antagonists block this compound-induced effects, confirming target specificity:

AntagonistIC<sub>50</sub> (TRPA1)Reference
HC-0300315.3–7.6 µM
AP-183.1–4.5 µM
A-96707967–289 nM

Key Finding :

  • Oral HC-030031 (100 mg/kg) fully inhibits this compound-mediated mechanical hypersensitivity in mice .

Off-Target Calcium Responses

At higher concentrations (>54 µM), this compound elicits calcium responses in non-transfected HEK293 cells (pEC<sub>50</sub> = 4.27 ± 0.03), indicating off-target activity. This effect is log-unit weaker than TRPA1 activation .

Biochemical Effects in Gastrointestinal Models

This compound’s activation of TRPA1 in enterochromaffin (EC) cells drives serotonin (5-HT) release, underlying its therapeutic effects:

  • Anti-constipation : Oral this compound (1 mg/kg) reverses loperamide-induced colonic transit delay in mice, blocked by vagotomy or HC-030031 .
  • Anti-nociceptive : Inhibits colorectal distension-induced abdominal pain in rats (ED<sub>50</sub> = 0.3 mg/kg orally) .

Dose-Dependent Locomotor Effects

In zebrafish larvae, this compound exhibits a biphasic locomotor profile:

  • Low doses (3.16–10 µM) : Depress activity.
  • Higher doses (31.6–100 µM) : Induce hyperlocomotion .

Wissenschaftliche Forschungsanwendungen

Treatment of Constipation

Constipation is a prevalent gastrointestinal disorder characterized by infrequent bowel movements and difficulty in passing stools. ASP7663 has shown promise as a potential treatment for constipation through its action on enterochromaffin cells, which release serotonin (5-HT) upon TRPA1 activation. This release enhances gastrointestinal motility.

  • Case Study : In a study involving mice, oral administration of this compound significantly improved loperamide-induced delays in colonic transit, suggesting its effectiveness in alleviating constipation . The study indicated that the effects were mediated through vagal pathways and were reversible with TRPA1 antagonists.
StudyModelDoseEffect
MiceOral administrationImproved colonic transit
Mouse colon segments1-30 μMDecreased colonic motor activity

Alleviation of Abdominal Pain

This compound has also been evaluated for its analgesic properties. The compound not only promotes gastrointestinal motility but also reduces abdominal pain responses induced by colorectal distension.

  • Findings : In rat models, both oral and intravenous administration of this compound significantly inhibited pain responses associated with colorectal distension . This dual action makes it a candidate for treating conditions like irritable bowel syndrome (IBS), where both constipation and pain are prevalent.
StudyModelAdministration RoutePain Response Effect
RatsOral/IntravenousReduced pain response

Effects on Locomotor Behavior

Research has indicated that this compound influences locomotor behavior in animal models. In zebrafish larvae, this compound induced hyperlocomotion, which was sustained over time compared to other TRPA1 activators like allyl isothiocyanate (AITC).

  • Observations : The compound produced a more persistent calcium influx than AITC, suggesting prolonged activation of TRPA1 channels . Behavioral assays showed that different concentrations of this compound led to varied locomotor responses, highlighting its potential utility in studying locomotion-related disorders.
StudyModelObservation
ZebrafishSustained hyperlocomotion
Calcium influx assayPersistent response compared to AITC

Impact on Colonic Motor Activity

This compound's effects on colonic motor activity have been characterized through cumulative dosing studies. It was observed that the compound caused a concentration-dependent decrease in colonic motility parameters such as frequency and amplitude.

  • Key Results : The effects on frequency and transit interval were reversible upon washout, while amplitude changes were irreversible . This suggests that while this compound can modulate colonic activity effectively, some effects may persist beyond immediate pharmacological intervention.
ParameterEffect
Transit Interval (TIQ)Decreased with this compound
FrequencyDecreased with this compound
AmplitudeIrreversibly decreased with this compound

Wirkmechanismus

ASP7663 exerts its effects by selectively activating the TRPA1 channel. This activation leads to an increase in intracellular calcium levels, which can modulate various cellular processes. The compound has been shown to have protective effects on cardiac tissue and to regulate gastrointestinal motility through its action on TRPA1 .

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

ASP7663 is a selective agonist of the transient receptor potential ankyrin 1 (TRPA1) channel, which has garnered attention for its potential therapeutic applications, particularly in gastrointestinal disorders and pain management. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on different biological systems, and relevant case studies.

TRPA1 is a non-selective cation channel expressed in sensory neurons and various tissues, playing a crucial role in nociception and inflammatory responses. This compound activates TRPA1, leading to calcium influx and subsequent cellular responses. Studies have shown that this compound can induce significant calcium mobilization in cells expressing TRPA1, demonstrating its potency as an agonist.

  • Calcium Influx : In experiments using HEK293 cells transfected with mTRPA1 channels, this compound was shown to elicit calcium responses that were more sustained compared to other TRPA1 agonists like AITC. The effective concentration (pEC50) for this compound was determined to be approximately 54.1 µM .

Effects on Gastrointestinal Motility

This compound has been investigated for its effects on gastrointestinal motility, particularly in models of constipation and abdominal pain.

  • Anti-Constipation Action : In a study involving loperamide-induced constipation in mice, oral administration of this compound significantly improved colonic transit times. This effect was attributed to the activation of TRPA1 in enterochromaffin cells, leading to the release of serotonin (5-HT), which enhances gut motility .
  • Pain Modulation : this compound also demonstrated analgesic properties in models of colorectal distension-induced abdominal pain. The analgesic effect was inhibited by pretreatment with TRPA1 antagonists, confirming the role of TRPA1 activation in mediating these responses .

Behavioral Studies

Behavioral assessments have provided insights into the effects of this compound on locomotor activity.

  • Locomotion and Pain Response : In C57BL/6 mice, administration of this compound resulted in decreased mechanical thresholds, indicating increased sensitivity to pain. This effect was dose-dependent and could be reversed by TRPA1 antagonists, suggesting that this compound enhances nociceptive behavior through TRPA1 activation .

Comparative Efficacy

The following table summarizes key findings from studies evaluating the biological activity of this compound compared to other TRPA1 agonists:

Study Model Effect This compound Dose Comparison with AITC
HEK293 CellsCalcium Influx54.1 µM (pEC50)More sustained response than AITC
Mouse Constipation ModelImproved Colonic TransitOral administration effectiveSignificant improvement over control
Rat Abdominal Pain ModelAnalgesic EffectNot specifiedInhibited by TRPA1 antagonists

Eigenschaften

IUPAC Name

(2E)-2-[7-fluoro-1-(2-methylpropyl)-2-oxoindol-3-ylidene]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO3/c1-8(2)7-16-13-9(4-3-5-11(13)15)10(14(16)19)6-12(17)18/h3-6,8H,7H2,1-2H3,(H,17,18)/b10-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCVZUIGCNAAMIC-UXBLZVDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(C=CC=C2F)C(=CC(=O)O)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CN1C2=C(C=CC=C2F)/C(=C\C(=O)O)/C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401336557
Record name ASP-7663
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401336557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190217-35-6
Record name ASP-7663
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401336557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ASP7663
Reactant of Route 2
ASP7663
Reactant of Route 3
ASP7663
Reactant of Route 4
ASP7663
Reactant of Route 5
ASP7663
Reactant of Route 6
ASP7663
Customer
Q & A

Q1: What is the primary mechanism of action of ASP7663?

A1: this compound is a selective agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel [, , ]. This means it binds to and activates TRPA1 channels, leading to an influx of calcium ions into cells [].

Q2: What are the downstream effects of this compound activation of TRPA1 in different tissues?

A2: The downstream effects of this compound-mediated TRPA1 activation appear to be tissue-dependent:

  • Cardiac Myocytes: this compound has been shown to reduce ischemia-reperfusion injury in rodent models, suggesting a protective role in cardiac tissue [].
  • Colon: In mouse colon models, this compound activation of TRPA1 leads to a decrease in colonic motor activity, suggesting a potential role in regulating colonic motility [].
  • Zebrafish Larvae: this compound induces increased swimming behavior, which is interpreted as a nociceptive-like phenotype in this model system []. This suggests a potential role of TRPA1 in pain signaling.

Q3: Has this compound shown efficacy in any disease models?

A3: Preclinical studies suggest potential therapeutic benefits of this compound:

  • Cardiac Ischemia-Reperfusion Injury: In rodent models, this compound administration during reperfusion significantly reduced infarct size, indicating a protective effect against cardiac injury [].
  • Constipation: While specific details are limited in the provided abstracts, there is mention of this compound being investigated in models of drug-induced constipation [].

Q4: Are there any known antagonists of this compound's action on TRPA1?

A4: Yes, HC030031 is a selective TRPA1 antagonist that has been shown to block the effects of this compound both in vitro and in vivo:

  • In vitro: HC030031 dose-dependently inhibited this compound-induced calcium influx in HEK293 cells expressing TRPA1 [].
  • In vivo: HC030031 blocked the this compound-induced increase in swimming behavior in zebrafish larvae, further supporting its role as a TRPA1 antagonist []. Additionally, HC030031 blocked the inhibitory effects of this compound on colonic motor activity in mice [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.